molecular formula C9H10N2O4 B050268 Dimethyl 4-aminopyridine-2,3-dicarboxylate CAS No. 122475-56-3

Dimethyl 4-aminopyridine-2,3-dicarboxylate

Cat. No. B050268
M. Wt: 210.19 g/mol
InChI Key: VOGZIFYWGKSLJR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Dimethyl 4-aminopyridine-2,3-dicarboxylate and related compounds involves various chemical reactions, including the Hantzsch synthesis, where components such as benzaldehyde, ethyl acetoacetate, and ammonium bicarbonate are refluxed in methanol to yield diethyl 1,4-dihydro-2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate, which is then further processed through aromatization and hydrolyzation steps to achieve the desired compound (Gong-chun, 2013).

Molecular Structure Analysis

The molecular structure of Dimethyl 4-aminopyridine-2,3-dicarboxylate is characterized by the presence of a pyridine ring substituted with amino and carboxylate groups, which contribute to its chemical reactivity and interaction capabilities. Studies on related pyridine derivatives reveal detailed insights into the crystalline structures, hydrogen bonding, and vibrational studies, emphasizing the stability and molecular interactions within these compounds (Bryndal et al., 2012).

Chemical Reactions and Properties

Dimethyl 4-aminopyridine-2,3-dicarboxylate participates in various chemical reactions, including three-component reactions that exhibit molecular diversity, leading to the formation of polysubstituted pyridines. These reactions are influenced by the reactants and conditions, demonstrating the compound's versatility in organic synthesis (Sun et al., 2013).

Scientific Research Applications

  • Photochemical Dimerization of 2-Aminopyridines and 2-Pyridones :

    • Ultraviolet irradiation of various 2-aminopyridines, including those with dimethyl substitutions, results in the formation of 1,4-dimers with unique chemical and physical properties (Taylor & Kan, 1963).
  • Synthesis and Biological Activity of Thiazolidine and Oxazepine-Linked Pyridine Derivatives :

    • This study involves the reaction of substituted 4-aminopyridine with various compounds to produce Thiazolidine and oxazepine derivatives, indicating potential in drug development (Sahb & Kadam, 2022).
  • UV, 1H and 13C NMR Spectra, and AM1 Studies of Protonation of Aminopyridines :

    • This research provides insights into the effects of protonation on aminopyridines, including dimethyl derivatives, which is crucial for understanding their chemical behavior (Dega-Szafran et al., 1994).
  • Study of the Formation and Thermal Decomposition of Azo-Bridged Tricyclic Ring System :

    • Investigates the reaction of 1-amino-2-methyl-1,3-pentadienes with dimethyl tetrazine-dicarboxylate, offering insights into the formation and decomposition of complex ring systems that could include Dimethyl 4-aminopyridine-2,3-dicarboxylate (Novák et al., 2006).
  • Impact of Metal Coordination on Cytotoxicity of Aminopyridine-Derived Thiosemicarbazones :

    • This study explores the synthesis of metal complexes with aminopyridine derivatives, revealing important aspects of their cytotoxicity and potential in cancer therapy (Kowol et al., 2009).
  • Copper(I) Complexes of Bipyridine Dicarboxylic Acids for Dye Sensitized Solar Cells :

    • Discusses the preparation of copper(I) complexes with bipyridine ligands, including those with carboxylic acid substituents, which could be relevant for understanding the applications of Dimethyl 4-aminopyridine-2,3-dicarboxylate in solar cells (Constable et al., 2009).

Safety And Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is fatal if swallowed and causes severe skin burns and eye damage . It may also cause respiratory irritation . Safety measures include washing hands and face thoroughly after handling, not eating, drinking, or smoking when using this product, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

dimethyl 4-aminopyridine-2,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4/c1-14-8(12)6-5(10)3-4-11-7(6)9(13)15-2/h3-4H,1-2H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOGZIFYWGKSLJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CN=C1C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80558438
Record name Dimethyl 4-aminopyridine-2,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80558438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl 4-aminopyridine-2,3-dicarboxylate

CAS RN

122475-56-3
Record name Dimethyl 4-aminopyridine-2,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80558438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
Y Tominaga, K Ueda - Journal of heterocyclic chemistry, 2005 - Wiley Online Library
Dimethyl acetylenedicarboxylate (DMAD) is a very important and useful reagent for the preparation of dimethyl heterocyclic‐o‐dicarboxylates, which are key intermediates in the …
Number of citations: 7 onlinelibrary.wiley.com
Y Tominaga, K Nomoto… - Journal of Heterocyclic …, 2001 - Wiley Online Library
Reaction of 3‐amino‐3‐methylthio‐2‐cyanoacrylonitrile (1) with excess dimethyl acetylenedi‐carboxylate(DMAD) in the presence of potassium carbonate in dimethyl sulfoxide gave …
Number of citations: 14 onlinelibrary.wiley.com

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